molecular formula C8H17N B2824433 4,4-Dimethylazepane CAS No. 54152-51-1

4,4-Dimethylazepane

Cat. No.: B2824433
CAS No.: 54152-51-1
M. Wt: 127.231
InChI Key: UVGRQCORQQWAMY-UHFFFAOYSA-N
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Description

4,4-Dimethylazepane is a seven-membered saturated heterocyclic amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . The compound features two methyl groups at the 4th position of the azepane ring, conferring symmetry and influencing its physicochemical properties, such as solubility and thermal stability. It is commercially available as a free base or hydrochloride salt (e.g., this compound hydrochloride, Ref: 10-F602349) for research and pharmaceutical applications . Custom synthesis routes typically involve alkylation or reductive amination strategies, though specific protocols for azepane derivatives are less documented compared to smaller heterocycles like piperidines .

Properties

IUPAC Name

4,4-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)4-3-6-9-7-5-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGRQCORQQWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,6-diaminohexane with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the azepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azepane ring can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated azepanes, functionalized derivatives.

Scientific Research Applications

4,4-Dimethylazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design and development, particularly in the synthesis of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-Dimethylazepane largely depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific bioactive derivative of this compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 3,5-Dimethylazepane and 3,4-Dimethylazepane Hydrochloride

The positional isomerism of methyl groups significantly impacts steric and electronic properties:

Compound Molecular Formula Molecular Weight Substituent Positions Salt Form Key Properties
4,4-Dimethylazepane C₈H₁₇N 127.23 4,4 Free base/HCl Symmetric structure; enhanced crystallinity
3,5-Dimethylazepane C₈H₁₇N 127.23 3,5 Free base Asymmetric substitution; increased steric hindrance
3,4-Dimethylazepane HCl C₈H₁₇N·HCl 163.69 3,4 Hydrochloride Higher solubility in polar solvents
  • Symmetry vs.
  • Solubility : Hydrochloride salts (e.g., 3,4-Dimethylazepane HCl) exhibit higher aqueous solubility due to ionic interactions, making them preferable in drug formulation .

Piperidine Derivatives: N-(2-Fluorophenyl)piperidin-4-amine

Piperidines (six-membered rings) are structurally distinct from azepanes but share applications in medicinal chemistry:

Compound Molecular Formula Molecular Weight Ring Size Key Properties
This compound C₈H₁₇N 127.23 7-membered Flexible ring; lower ring strain
N-(2-Fluorophenyl)piperidin-4-amine C₁₁H₁₅FN₂ 194.25 6-membered Rigid structure; higher metabolic stability
  • Ring Strain and Flexibility : Azepanes exhibit lower ring strain than piperidines, enhancing conformational flexibility, which can improve binding to biological targets .
  • Bioactivity : Piperidine derivatives like N-(2-fluorophenyl)piperidin-4-amine are often used as pharmacophores due to their rigidity and metabolic stability, whereas azepanes may offer tailored pharmacokinetic profiles .

Bicyclic Analogues: 3-Azabicyclo[3.3.1]nonane Hydrochloride

Bicyclic amines provide contrasting steric environments:

Compound Molecular Formula Molecular Weight Structure Key Properties
This compound C₈H₁₇N 127.23 Monocyclic Moderate steric bulk
3-Azabicyclo[3.3.1]nonane HCl C₈H₁₆N·HCl 177.69 Bicyclic High steric hindrance; rigid scaffold
  • Steric Effects : Bicyclic structures impose greater spatial constraints, limiting conformational freedom but enhancing selectivity in catalysis or receptor binding .

Biological Activity

4,4-Dimethylazepane is a cyclic amine compound with a seven-membered ring structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H15N\text{C}_8\text{H}_{15}\text{N}

This compound features two methyl groups attached to the fourth carbon of the azepane ring, influencing its chemical reactivity and biological interactions.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, certain compounds derived from azepanes have shown moderate protective effects against neurotoxicity induced by amyloid beta peptide aggregates, which are implicated in Alzheimer's disease. These derivatives may act as inhibitors of acetylcholinesterase and β-secretase, thereby preventing amyloidogenesis and reducing oxidative stress in neuronal cells.

Antitumor Activity

Preliminary studies suggest that some derivatives of this compound demonstrate antitumor properties by inhibiting cancer cell proliferation. The mechanism involves interaction with specific enzymes or receptors involved in metabolic pathways critical for cancer cell survival. Further research using techniques like molecular docking and binding assays is necessary to elucidate these interactions fully.

Antimicrobial Properties

Certain azepane derivatives have also been reported to possess antimicrobial properties. These compounds may inhibit the growth of various bacterial strains, although specific data on this compound is still limited.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds derived from this compound can inhibit key enzymes involved in neurodegenerative processes.
  • Receptor Modulation : These compounds may modulate receptor activity that influences cellular signaling pathways related to inflammation and cell survival.
  • Oxidative Stress Reduction : By acting as antioxidants, these compounds can mitigate oxidative damage in cells.

Neuroprotective Activity Against Amyloid Beta Toxicity

A study investigated the neuroprotective effects of a derivative of this compound against amyloid beta-induced cytotoxicity in vitro. The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound compared to controls. The study concluded that this derivative could serve as a potential therapeutic agent for Alzheimer's disease.

Antitumor Efficacy

Another case study focused on the antitumor activity of a specific azepane derivative in various cancer cell lines. The compound showed dose-dependent inhibition of cell proliferation and induction of apoptosis. Molecular analysis revealed alterations in key signaling pathways associated with cell cycle regulation and apoptosis.

Data Summary Table

Biological Activity Mechanism Case Study Findings
NeuroprotectiveInhibition of acetylcholinesterase and β-secretaseReduced oxidative stress and cell death in neuronal cells
AntitumorInhibition of cancer cell proliferationDose-dependent inhibition observed in cancer cell lines
AntimicrobialGrowth inhibition of bacterial strainsLimited data; further studies required

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